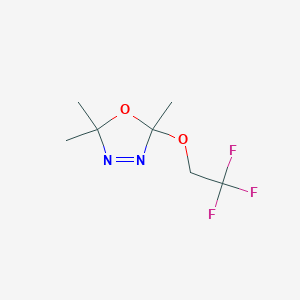
2,2,5-Trimethyl-5-(2,2,2-trifluoroethoxy)-2,5-dihydro-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5-Trimethyl-5-(2,2,2-trifluoroethoxy)-2,5-dihydro-1,3,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-5-(2,2,2-trifluoroethoxy)-2,5-dihydro-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include the reaction of a hydrazide with an appropriate ester or acid chloride, followed by cyclization in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5-Trimethyl-5-(2,2,2-trifluoroethoxy)-2,5-dihydro-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various substituted oxadiazoles.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2,5-Trimethyl-5-(2,2,2-trifluoroethoxy)-2,5-dihydro-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethyl-2,5-dihydro-1,3,4-oxadiazole: Lacks the trifluoroethoxy group, leading to different chemical and biological properties.
2,2,5-Trimethyl-2,5-dihydro-1,3,4-thiadiazole: Contains a sulfur atom instead of oxygen, resulting in distinct reactivity and applications.
Uniqueness
2,2,5-Trimethyl-5-(2,2,2-trifluoroethoxy)-2,5-dihydro-1,3,4-oxadiazole is unique due to the presence of the trifluoroethoxy group, which imparts specific chemical properties, such as increased lipophilicity and stability. This makes it a valuable compound for various applications.
Propiedades
Número CAS |
87938-02-1 |
|---|---|
Fórmula molecular |
C7H11F3N2O2 |
Peso molecular |
212.17 g/mol |
Nombre IUPAC |
2,2,5-trimethyl-5-(2,2,2-trifluoroethoxy)-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H11F3N2O2/c1-5(2)11-12-6(3,14-5)13-4-7(8,9)10/h4H2,1-3H3 |
Clave InChI |
DVLUAUKNQJSFGY-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=NC(O1)(C)OCC(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


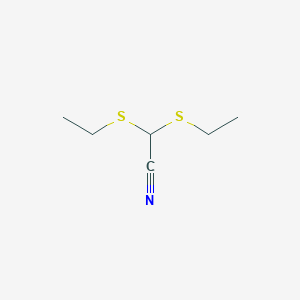
![5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14413763.png)
![Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate](/img/structure/B14413764.png)
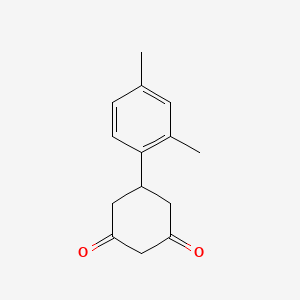
![4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14413769.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B14413778.png)
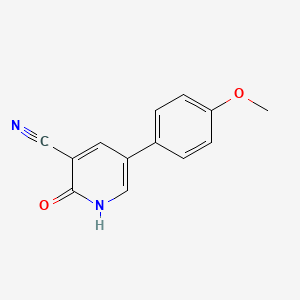
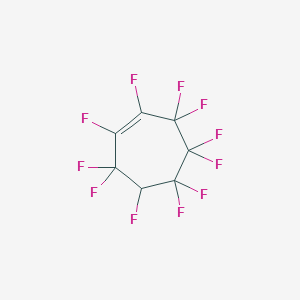
![Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate](/img/structure/B14413798.png)
![2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14413803.png)
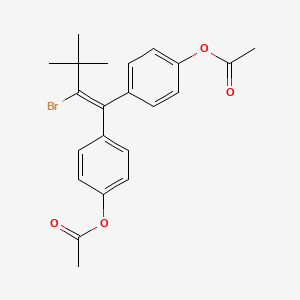
![4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B14413805.png)
![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)

